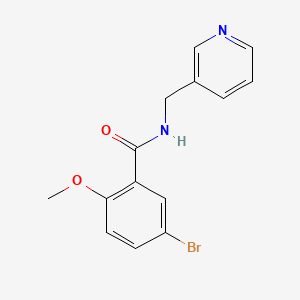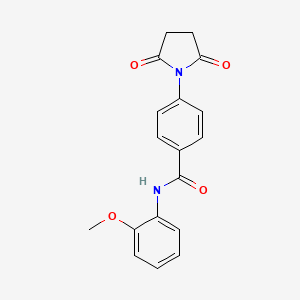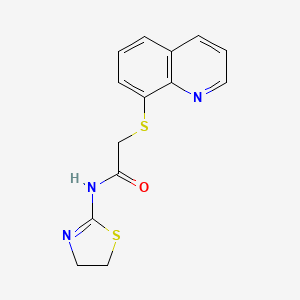![molecular formula C20H21ClN2O B5819591 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine CAS No. 5695-41-0](/img/structure/B5819591.png)
1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine
説明
1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine, also known as MPAP, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the piperazine class of compounds and has been studied for its potential application in the treatment of various neurological disorders.
作用機序
1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine is believed to act as a partial agonist at the 5-HT1A and 5-HT7 receptors, which leads to an increase in the release of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, anxiety, and appetite. By increasing the release of serotonin, 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine may help to alleviate the symptoms of depression and anxiety.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine has been shown to have a number of biochemical and physiological effects. Studies have shown that 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine can increase the release of serotonin in the brain, which may help to alleviate the symptoms of depression and anxiety. 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine has also been shown to have antioxidant properties, which may help to protect the brain from oxidative stress.
実験室実験の利点と制限
One advantage of using 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine in lab experiments is that it has a well-defined chemical structure and can be easily synthesized. 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine is also relatively stable and can be stored for long periods of time. However, one limitation of using 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
将来の方向性
There are several potential future directions for research on 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine. One area of interest is the potential application of 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine in the treatment of Parkinson's disease. Studies have shown that 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine can increase the release of dopamine in the brain, which is a neurotransmitter that is depleted in Parkinson's disease. Another area of interest is the potential application of 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine in the treatment of anxiety disorders. Studies have shown that 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine can reduce anxiety-like behavior in animal models. Finally, further research is needed to better understand the mechanism of action of 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine and its potential off-target effects.
合成法
The synthesis of 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine involves the reaction of 1-(4-chlorophenyl)piperazine with 3-(4-methylphenyl)acrylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine as a white crystalline solid.
科学的研究の応用
1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine has been studied for its potential application in the treatment of various neurological disorders such as Parkinson's disease, depression, and anxiety. Studies have shown that 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine has an affinity for the 5-HT1A and 5-HT7 receptors, which are involved in the regulation of mood and behavior.
特性
IUPAC Name |
(E)-1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O/c1-16-2-4-17(5-3-16)6-11-20(24)23-14-12-22(13-15-23)19-9-7-18(21)8-10-19/h2-11H,12-15H2,1H3/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAVCCYRROSLRH-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357812 | |
| Record name | ST50915788 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5695-41-0 | |
| Record name | ST50915788 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B5819509.png)

![ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate](/img/structure/B5819525.png)



![N-(4-methoxybenzyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5819549.png)

![N-[4-(acetylamino)-2-chlorophenyl]-2-furamide](/img/structure/B5819569.png)



![3,4-dimethyl-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5819610.png)
